molecular formula C23H19FN2O3 B2929970 1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797890-79-9

1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No.: B2929970
CAS No.: 1797890-79-9
M. Wt: 390.414
InChI Key: VWTFEOWUPYFMMF-UHFFFAOYSA-N
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Description

The compound 1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one features a spirocyclic scaffold combining an isobenzofuranone core and a piperidine ring. Key structural elements include:

  • Spiro junction: The 1,3'-piperidin linkage introduces conformational rigidity, which may enhance target binding specificity.
  • 4-Fluorophenyl-pyrrole substituent: The 4-fluorophenyl group attached to a pyrrole-2-carbonyl moiety likely influences electronic properties and bioactivity.

Properties

IUPAC Name

1'-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3/c24-17-8-6-15(7-9-17)16-12-20(25-13-16)21(27)26-11-3-10-23(14-26)19-5-2-1-4-18(19)22(28)29-23/h1-2,4-9,12-13,25H,3,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTFEOWUPYFMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F)C5=CC=CC=C5C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one typically involves a multi-step process:

  • Formation of 4-fluorophenyl-1H-pyrrole-2-carboxylic acid: : This step can be accomplished via a Vilsmeier-Haack reaction, followed by esterification and subsequent cyclization to produce the pyrrole core.

  • Introduction of the isobenzofuran moiety: : The spiro linkage is often achieved through a cycloaddition reaction, where a suitable diene reacts with the pyrrole derivative.

  • Formation of the piperidin ring: : This step involves a nucleophilic substitution reaction, followed by cyclization under basic conditions to form the spiro[isobenzofuran-piperidin] core.

Industrial Production Methods

On an industrial scale, the synthesis involves similar steps but emphasizes optimization for yield, cost-effectiveness, and safety. High-throughput techniques, continuous flow reactors, and environmentally friendly reagents are commonly employed to scale up the production while maintaining the purity and integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one undergoes several types of reactions:

  • Oxidation: : Oxidative reactions can modify the functional groups attached to the fluorophenyl ring or the pyrrole moiety.

  • Reduction: : Reduction reactions are less common but can target the carbonyl groups, potentially leading to alcohol derivatives.

  • Substitution: : Electrophilic aromatic substitution can occur on the fluorophenyl ring, enabling further functionalization.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid are typically used under controlled conditions.

  • Reduction: : Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

  • Substitution: : Lewis acids or bases can catalyze these reactions, depending on the desired substitution pattern.

Major Products Formed

  • Oxidation: : Leads to the formation of carboxylic acids or aldehydes, depending on the degree of oxidation.

  • Reduction: : Produces alcohol derivatives.

  • Substitution: : Results in various substituted derivatives, expanding the compound's applicability.

Scientific Research Applications

1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one has found applications in:

  • Chemistry: : As a building block for synthesizing complex organic molecules.

  • Biology: : Its fluorinated phenyl group makes it a potential candidate for binding studies with proteins and enzymes.

  • Medicine: : Preliminary studies suggest potential pharmacological activities, including anti-inflammatory and antimicrobial properties.

  • Industry: : Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The precise mechanism of action for the compound is complex and varies by application:

  • Molecular Targets: : It interacts with specific proteins or enzymes, potentially inhibiting or modifying their function.

  • Pathways Involved: : In pharmacological contexts, it may interfere with biochemical pathways related to inflammation, microbial growth, or cellular signaling.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between the target compound and related spiro derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-(4-Fluorophenyl)-1H-pyrrole-2-carbonyl Not explicitly given* ~400–430 (estimated) Fluorine enhances electronegativity; pyrrole enables π-π interactions
3H-Spiro[isobenzofuran-1,3'-pyrrolidin]-3-one None (minimal substituents) C11H11NO2 189.21 Simpler spiro system; lacks aromatic substituents
1'-(2-(4-Chlorophenoxy)-2-methylpropanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one 4-Chlorophenoxy-2-methylpropanoyl C22H22ClNO4 399.9 Chlorophenoxy group increases hydrophobicity; branched alkyl chain
1'-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one 2,4-Dichloro-5-methylphenyl sulfonyl C19H17Cl2NO4S 426.3 Sulfonyl group enhances acidity; dichloro substituents improve stability
1'-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one 1-Methyl-2-oxo-dihydropyridine carbonyl Not provided ~350–380 (estimated) Dihydropyridine moiety may confer redox activity

*Inference based on structurally similar compounds.

Electronic and Reactivity Profiles

  • Fluorophenyl vs. Sulfonyl substituents () increase acidity and hydrogen-bond acceptor capacity, which may improve solubility in polar solvents .
  • Pyrrole vs. Pyridine/Dihydropyridine :

    • The pyrrole ring (target) is a π-rich heterocycle, favoring interactions with biological targets via hydrogen bonding or π-stacking. In contrast, dihydropyridine () offers redox-active properties but reduced aromaticity .

Biological Activity

1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one, identified by its CAS number 1797890-79-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H19FN2O3C_{23}H_{19}FN_2O_3 with a molecular weight of approximately 390.41 g/mol. Its structure features a pyrrole moiety, which is often associated with various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including:

  • HepG-2 (Human hepatocellular liver carcinoma)
  • MCF-7 (Breast cancer)
  • Panc-1 (Pancreatic cancer)

In vitro assays demonstrated that the compound exhibits promising antiproliferative effects. For instance, a study reported that derivatives similar to this compound showed significant inhibition of cell proliferation in these cancer cell lines, suggesting a potential mechanism involving apoptosis induction and cell cycle arrest .

The mechanisms underlying the anticancer activity of this compound may involve:

  • Apoptosis Induction : The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells.
  • Antioxidant Activity : Some pyrrole derivatives possess antioxidant properties that can mitigate oxidative stress in cells, contributing to their anticancer effects.
  • Cell Cycle Modulation : The compound may interfere with the normal progression of the cell cycle, leading to increased cell death in rapidly dividing cancer cells .

Study 1: Cytotoxicity Evaluation

A recent study synthesized several pyrrole derivatives and assessed their cytotoxicity using the resazurin assay. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against HepG-2 and MCF-7 cell lines. The study concluded that these compounds could serve as leads for developing new anticancer agents .

Study 2: Mechanistic Insights

Another investigation focused on the apoptotic effects of pyrrole-based compounds. Utilizing flow cytometry and caspase activity assays, researchers found that treatment with these compounds led to increased caspase-3/7 activity and significant apoptosis in treated cells compared to controls. This underscores the potential of this compound as a candidate for further development in cancer therapy .

Comparative Analysis

The biological activities of this compound can be compared with other known pyrrole derivatives in terms of their anticancer efficacy. Below is a summary table highlighting key findings from various studies:

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AHepG-25.0Apoptosis induction
Compound BMCF-710.5Cell cycle arrest
This Compound Panc-18.0Caspase activation

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